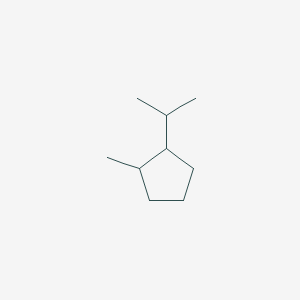
1-Methyl-2-(propan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(propan-2-yl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with a methyl group and an isopropyl group. Its molecular formula is C9H18, and it is known for its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclopentane can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentane derivatives. For instance, cyclopentane can be reacted with isopropyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of cyclopentadiene derivatives. The process requires high pressure and temperature conditions, along with a suitable catalyst such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding cyclopentanones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under UV light or in the presence of a halogen carrier.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Cyclopentanones
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentanes
Applications De Recherche Scientifique
1-Methyl-2-(propan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial formulations.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with enzyme active sites, altering their catalytic activity.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(propan-2-yl)cyclopentane can be compared with other cycloalkanes such as:
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in the production of synthetic resins.
Methylcyclopentane: Similar to this compound but with only one methyl group, used in organic synthesis and as a solvent.
Isopropylcyclopentane: Contains an isopropyl group but lacks the additional methyl group, used in chemical research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
89223-57-4 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1-methyl-2-propan-2-ylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7(2)9-6-4-5-8(9)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
CGWXYEIWDQDFIU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
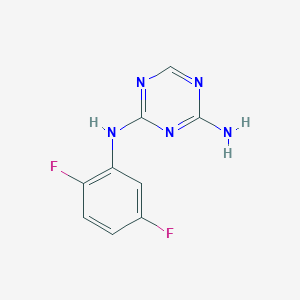
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
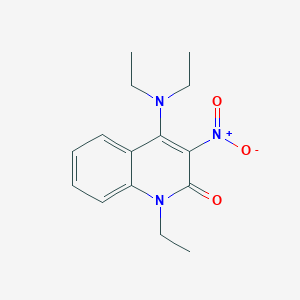
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
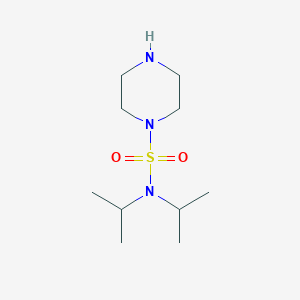
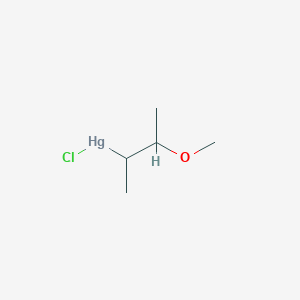
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14142615.png)
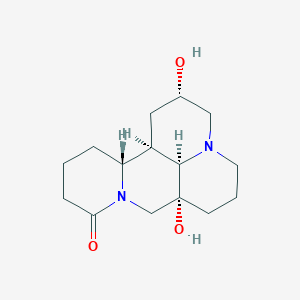
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
